6-chloro-2-(3-nitrophenyl)chromen-4-one
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Overview
Description
6-chloro-2-(3-nitrophenyl)chromen-4-one is a chemical compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological and pharmaceutical activities. The structure of this compound includes a chromen-4-one core with a chlorine atom at the 6th position and a nitrophenyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(3-nitrophenyl)chromen-4-one typically involves the condensation of 6-chlorochromone with 3-nitrobenzaldehyde. This reaction is often carried out in the presence of a base such as pyridine or piperidine, and the reaction mixture is heated to facilitate the condensation process. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(3-nitrophenyl)chromen-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The chromen-4-one core can undergo oxidation reactions to form corresponding quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, and bases like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 6-chloro-2-(3-aminophenyl)chromen-4-one.
Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.
Oxidation: Corresponding quinones of the chromen-4-one core.
Scientific Research Applications
6-chloro-2-(3-nitrophenyl)chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-2-(3-nitrophenyl)chromen-4-one involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological macromolecules. The chromen-4-one core can intercalate with DNA, affecting its replication and transcription processes. Additionally, the compound can inhibit certain enzymes, leading to its biological effects.
Comparison with Similar Compounds
6-chloro-2-(3-nitrophenyl)chromen-4-one can be compared with other chromen-4-one derivatives, such as:
6-chloro-2-(4-nitrophenyl)chromen-4-one: Similar structure but with the nitro group at the 4th position of the phenyl ring.
6-chloro-2-(3-aminophenyl)chromen-4-one: Reduction product of this compound.
6-chloro-2-(3-hydroxyphenyl)chromen-4-one: Hydroxylated derivative with different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological properties.
Properties
CAS No. |
127767-40-2 |
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Molecular Formula |
C15H8ClNO4 |
Molecular Weight |
301.68 g/mol |
IUPAC Name |
6-chloro-2-(3-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C15H8ClNO4/c16-10-4-5-14-12(7-10)13(18)8-15(21-14)9-2-1-3-11(6-9)17(19)20/h1-8H |
InChI Key |
DKCAUMRZSZVJCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
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